molecular formula C6H6F2N2 B1601276 (2,3-Difluorophenyl)hydrazine CAS No. 116681-58-4

(2,3-Difluorophenyl)hydrazine

Cat. No. B1601276
M. Wt: 144.12 g/mol
InChI Key: KUZSKMQWYVHGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluorophenyl)hydrazine is a chemical compound with the molecular weight of 144.12 . It is a powder at room temperature . The IUPAC name for this compound is 1-(2,3-difluorophenyl)hydrazine .


Synthesis Analysis

The synthesis of (2,3-Difluorophenyl)hydrazine and similar compounds has been reported in the literature. For instance, Blatter radicals 1-(3,4-difluorophenyl)- and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .


Molecular Structure Analysis

The InChI code for (2,3-Difluorophenyl)hydrazine is 1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 . This indicates that the compound consists of a phenyl ring with two fluorine atoms and a hydrazine group attached to it.


Physical And Chemical Properties Analysis

(2,3-Difluorophenyl)hydrazine is a powder at room temperature . It is stored at 4 degrees Celsius . The compound is shipped at normal temperature .

Scientific Research Applications

“(2,3-Difluorophenyl)hydrazine” is a chemical compound with the CAS Number: 116681-58-4 . It’s a powder that is typically stored at a temperature of 4°C . This compound is used in various scientific and industrial applications due to its unique properties .

  • Pharmaceutical Research

    • “(2,3-Difluorophenyl)hydrazine” could be used in pharmaceutical testing . The specific applications would depend on the drug being developed and the role of this compound in the drug’s mechanism of action.
  • Chemical Synthesis

    • This compound could be used as a building block in the synthesis of other complex organic compounds .
  • Pharmaceutical Research

    • “(2,3-Difluorophenyl)hydrazine” could be used in pharmaceutical testing . The specific applications would depend on the drug being developed and the role of this compound in the drug’s mechanism of action.
  • Chemical Synthesis

    • This compound could be used as a building block in the synthesis of other complex organic compounds .

Safety And Hazards

(2,3-Difluorophenyl)hydrazine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,3-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZSKMQWYVHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512424
Record name (2,3-Difluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluorophenyl)hydrazine

CAS RN

116681-58-4
Record name (2,3-Difluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In each of two flasks, 775 mmol (100 g) of 2,3-difluoroaniline were added to 2 L of concentrated hydrochloric acid at -15° C. and treated dropwise with a solution of 852 mmol (58.9 g) of sodium nitrite in 500 mL of water. Ten minutes after the addition, the reaction was treated with 930 mmol (55.8 g) of urea. This was followed by rapid addition of a solution of stannous chloride dihydrate (968 mmol, 220 g) in 700 mL of concentrated hydrochloric acid precooled to -50° C. After 20 minutes, the solid from both reactions was filtered and combined. It was put into 3 L of 1M NaOH (aq) and extracted wtih 4×500 mL of ether. The extracts were combined, dried over MgSO4 and concentrated to afford 110 g of 2,3-difluorophenylhydrazine (763 mmol, 49%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
58.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
55.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride dihydrate
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Difluorophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,3-Difluorophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2,3-Difluorophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,3-Difluorophenyl)hydrazine
Reactant of Route 5
(2,3-Difluorophenyl)hydrazine
Reactant of Route 6
(2,3-Difluorophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.